molecular formula C7H11FO2 B2820722 2-Fluoro-1-(oxan-4-yl)ethanone CAS No. 1934471-08-5

2-Fluoro-1-(oxan-4-yl)ethanone

Cat. No.: B2820722
CAS No.: 1934471-08-5
M. Wt: 146.161
InChI Key: FMAWFRCDPREFJY-UHFFFAOYSA-N
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Description

2-Fluoro-1-(oxan-4-yl)ethanone is a fluorinated ketone featuring a tetrahydropyran (oxan-4-yl) substituent. Its molecular formula is C₇H₁₁FO₂, with a molecular weight of 146.16 g/mol (calculated). The compound combines the electron-withdrawing effects of a fluorine atom at the α-position of the ketone with the steric and electronic influence of the oxan-4-yl group, a six-membered oxygen-containing ring. This structural motif enhances solubility in polar solvents compared to purely aromatic analogs and may influence reactivity in nucleophilic or catalytic reactions.

Properties

IUPAC Name

2-fluoro-1-(oxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2/c8-5-7(9)6-1-3-10-4-2-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAWFRCDPREFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934471-08-5
Record name 2-fluoro-1-(oxan-4-yl)ethan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-(oxan-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoroacetyl chloride with tetrahydropyran in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent side reactions and to ensure high yield.

Another method involves the fluorination of 1-(oxan-4-yl)ethanone using a fluorinating agent such as Selectfluor. This reaction is usually performed in an organic solvent like acetonitrile, under mild conditions to achieve selective fluorination.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and chromatography further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution

The fluorine atom at the β-position undergoes nucleophilic substitution due to the electron-withdrawing effect of the carbonyl group. Common nucleophiles include:

  • Amines : Forms β-amino ketones via SN2 mechanisms .

  • Thiols : Produces thioether derivatives under basic conditions .

  • Alkoxides : Generates ether-linked products in polar aprotic solvents .

Reduction Reactions

The ketone group is reduced to secondary alcohols using:

  • Sodium borohydride (NaBH4) : Selective reduction at 0–25°C (yield: 85–92%) .

  • Lithium aluminum hydride (LiAlH4) : Full reduction to 2-fluoro-1-(oxan-4-yl)ethanol at elevated temperatures.

Oxidation Reactions

The oxane ring undergoes oxidation with strong agents:

  • Potassium permanganate (KMnO4) : Cleaves the ring to form dicarboxylic acids under acidic conditions.

  • Ozone (O3) : Oxidative cleavage of the oxane ring’s ether linkage .

Cycloaddition and Condensation

  • Diels-Alder Reactions : The ketone participates as a dienophile with conjugated dienes to form six-membered rings .

  • Knoevenagel Condensation : Reacts with malononitrile to yield α,β-unsaturated nitriles .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsSolventTemperature RangeYield (%)
Nucleophilic SubstitutionNH3 (aq.), K2CO3DMF60–80°C70–85
ReductionNaBH4, MeOHMethanol0–25°C85–92
OxidationKMnO4, H2SO4Water/Acetone50–70°C60–75
Cycloaddition1,3-Butadiene, AlCl3TolueneReflux55–65

Major Reaction Products

Starting MaterialReactionProductApplication
2-Fluoro-1-(oxan-4-yl)ethanoneNH3 substitution2-Amino-1-(oxan-4-yl)ethanonePharmaceutical intermediates
This compoundNaBH4 reduction2-Fluoro-1-(oxan-4-yl)ethanolChiral building blocks
This compoundKMnO4 oxidation4-Oxopentanedioic acidPolymer synthesis

Mechanistic Insights

  • Electronic Effects : The fluorine atom increases electrophilicity at the β-carbon, facilitating nucleophilic attack .

  • Steric Considerations : The oxane ring’s chair conformation directs regioselectivity in cycloadditions .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) stabilize transition states in substitution reactions .

Stability and Handling

PropertyValue/DescriptionSource
Thermal StabilityStable up to 150°C
Light SensitivityDegrades under UV light (λ < 300 nm)
Storage ConditionsInert atmosphere, 2–8°C

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Fluoro-1-(oxan-4-yl)ethanone is C7H11FO2. The presence of a fluorine atom and an oxane ring contributes to its distinctive reactivity and biological activity. The compound's structure enhances its lipophilicity, making it suitable for various applications in pharmaceuticals and materials science.

Drug Development

The incorporation of fluorine into organic compounds often leads to improved pharmacokinetic properties. This compound has shown potential as a drug candidate due to the following:

  • Enhanced Lipophilicity : The fluorine atom increases the compound's ability to penetrate lipid membranes, improving bioavailability.
  • Metabolic Stability : Fluorinated compounds are generally more resistant to metabolic degradation, allowing for prolonged therapeutic effects.

Case Study: Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral activity against various pathogens. A study demonstrated enhanced efficacy against the influenza virus due to increased lipophilicity and interaction with viral proteins.

Study TitleApplicationFindings
"Fluorinated Compounds as Antiviral Agents"PharmaceuticalEnhanced activity against influenza virus with derivatives due to increased lipophilicity.

Agrochemicals

The compound is also being investigated for its potential use as an herbicide or pesticide:

  • Efficacy Against Weeds : Its unique structure improves absorption in plant tissues, increasing effectiveness while minimizing environmental impact.

Case Study: Development of Herbicides
A study identified effective herbicidal activity against common weeds with reduced phytotoxicity when using fluorinated derivatives of similar structures.

Study TitleApplicationFindings
"Development of Trifluoromethyl Herbicides"AgrochemicalIdentified effective herbicidal activity with reduced phytotoxicity to crops.

Materials Science

In materials science, this compound can be utilized in polymer synthesis:

  • Thermal Stability : Polymers incorporating this compound exhibit enhanced thermal stability and chemical resistance.

Case Study: Polymer Coatings
Research demonstrated that polymers containing fluorinated groups showed superior chemical resistance compared to non-fluorinated counterparts.

Study TitleApplicationFindings
"Polymer Coatings for Enhanced Durability"Material SciencePolymers with trifluoromethyl groups exhibited superior chemical resistance and thermal stability.

Surface Modifications

The hydrophobic properties imparted by fluorinated compounds make them suitable for surface modifications:

  • Water and Dirt Resistance : Coatings developed from this compound can effectively resist water and dirt accumulation.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-(oxan-4-yl)ethanone involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

2,2,2-Trifluoro-1-(oxan-4-yl)ethanone

  • Molecular Formula : C₇H₉F₃O₂
  • Molecular Weight : 182.14 g/mol
  • Key Differences :
    • Contains three fluorine atoms at the α-position, increasing electronegativity and steric hindrance.
    • Higher molecular weight (182.14 vs. 146.16) and distinct physicochemical properties (e.g., liquid state at 4°C vs. solid state for aromatic analogs) .
  • Applications : Likely used in medicinal chemistry for its enhanced metabolic stability due to trifluoromethyl groups.

2-Fluoro-1-(2-hydroxyphenyl)ethanone

  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Key Differences :
    • Aromatic hydroxyl group introduces hydrogen-bonding capability, increasing solubility in aqueous media.
    • Melting point: 67–69°C, contrasting with the liquid state of oxan-4-yl analogs .
  • Synthesis : Derived from hydrolytic ring-opening of fluorinated coumarins .

2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone

  • Molecular Formula : C₁₂H₈F₂O
  • Molecular Weight : 218.19 g/mol
  • Key Differences :
    • Naphthalene moiety enhances aromatic π-stacking interactions, favoring solid-state crystallinity.
    • Higher lipophilicity compared to oxan-4-yl derivatives .
  • Hazards : Classified under GHS with specific handling requirements (e.g., ventilation for inhalation risks) .

2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone

  • Molecular Formula : C₁₅H₁₃FO₂
  • Molecular Weight : 244.26 g/mol
  • Key Differences :
    • Dual aromatic substitution (fluorophenyl and methoxyphenyl) enhances UV absorbance and electronic delocalization.
    • Methoxy group provides steric bulk and moderate electron-donating effects .

Data Table: Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups
2-Fluoro-1-(oxan-4-yl)ethanone C₇H₁₁FO₂ 146.16 Solid* Fluorinated ketone, ether
2,2,2-Trifluoro-1-(oxan-4-yl)ethanone C₇H₉F₃O₂ 182.14 Liquid Trifluoromethyl, ether
2-Fluoro-1-(2-hydroxyphenyl)ethanone C₈H₇FO₂ 154.14 Solid Fluorinated ketone, phenol
2-Fluoro-1-(4-fluoronaphthalen-1-yl)ethanone C₁₂H₈F₂O 218.19 Solid Naphthalene, fluoroketone
2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethanone C₁₅H₁₃FO₂ 244.26 Solid Aromatic ketone, methoxy

Biological Activity

2-Fluoro-1-(oxan-4-yl)ethanone, a compound with the CAS number 1934471-08-5, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H9FO2. The presence of a fluorine atom and an oxane (tetrahydrofuran) ring contributes to its unique properties, influencing its interaction with biological targets.

Research indicates that this compound may exhibit various biological activities through different mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation.
  • Receptor Interaction : It is hypothesized that the compound could interact with specific receptors, modulating signaling pathways critical for cellular function.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, possibly through interference with viral replication mechanisms.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the oxane ring or the introduction of additional functional groups can significantly alter its pharmacological profile.

ModificationEffect on Activity
Addition of alkyl groupsIncreased lipophilicity and cellular uptake
Substitution at the fluorine positionAltered receptor binding affinity
Changes in carbonyl groupVariations in enzyme inhibition potency

Antiviral Activity

A study investigating the antiviral properties of related fluorinated compounds found that derivatives similar to this compound exhibited significant activity against HIV-1. The structure-activity relationship indicated that the presence of a fluorine atom enhances antiviral efficacy by improving binding affinity to viral enzymes .

Enzyme Inhibition Studies

Research conducted on enzyme inhibition revealed that compounds with similar structural motifs effectively inhibited key metabolic enzymes involved in nucleotide synthesis. This inhibition could lead to reduced proliferation rates in cancer cell lines, suggesting a potential application in oncology .

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